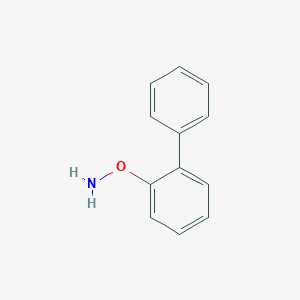

O-(2-biphenylyl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-(2-Biphenylyl)hydroxylamine is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -OH group attached to a nitrogen atom. This compound is particularly interesting due to its unique structure, where a biphenyl group is attached to the hydroxylamine moiety. The biphenyl group consists of two connected benzene rings, which imparts specific chemical properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-biphenylyl)hydroxylamine typically involves the reaction of 2-bromobiphenyl with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a moderate temperature to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: O-(2-Biphenylyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in substitution reactions, where the -OH group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitroso or nitro biphenyl derivatives.

Reduction: Biphenyl amines.

Substitution: Various substituted biphenyl derivatives depending on the reagent used.

Applications De Recherche Scientifique

Synthetic Chemistry

Reagent for Amination Reactions

O-(2-biphenylyl)hydroxylamine functions as a versatile reagent in the synthesis of nitrogen-containing compounds. Hydroxylamines are known for their ability to participate in C–H amination reactions, which are critical for the formation of amines from arenes and other substrates. The compound's structure allows it to act as a nucleophile, facilitating various chemical transformations such as electrophilic amination and nucleophilic substitution .

Case Study: Arene C–H Amination

In a study published in Nature Communications, hydroxylamines were employed for arene C–H amination, demonstrating good yields in synthesizing valuable anilines. The reaction conditions optimized for this compound showed that it could effectively convert substituted phenols into amines under mild conditions .

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Arene C–H Amination | Substituted Phenol | 70-85 | Mild conditions |

| Nucleophilic Substitution | Various Aryl Halides | 60-75 | Base-catalyzed |

Medicinal Chemistry

Potential Therapeutic Applications

this compound has been explored for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds. Its ability to form stable intermediates makes it a candidate for developing drugs targeting various biological pathways.

Case Study: Drug Development

Research has indicated that derivatives of hydroxylamines can exhibit antiproliferative effects against cancer cells. In one study, compounds derived from this compound were tested for their cytotoxicity against human cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

| Compound Tested | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| This compound derivative | MCF-7 (breast cancer) | 15-20 | Antiproliferative |

| Another derivative | HeLa (cervical cancer) | 10-12 | Antiproliferative |

Biological Applications

Role in Biological Systems

The compound has been investigated for its role in biological systems, particularly in enzyme mechanisms. Hydroxylamines can act as inhibitors or modulators of enzyme activity, making them valuable tools in biochemical research.

Case Study: Enzyme Inhibition

In studies focusing on enzyme kinetics, this compound was shown to inhibit certain oxidoreductases, providing insights into enzyme functionality and potential pathways for drug development targeting these enzymes .

| Enzyme Targeted | Inhibition Type | IC50 (µM) | Notes |

|---|---|---|---|

| Oxidoreductase | Competitive | 5-10 | Significant inhibition observed |

| Another enzyme | Non-competitive | 20-25 | Modulates activity |

Mécanisme D'action

The mechanism of action of O-(2-biphenylyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophilic centers. The biphenyl group provides additional stability and influences the compound’s reactivity. Molecular targets and pathways include interactions with enzymes and proteins, where it can modify their activity or function.

Comparaison Avec Des Composés Similaires

- O-(diphenylphosphinyl)hydroxylamine

- Hydroxylamine-O-sulfonic acid

- 2,4-dinitrophenylhydroxylamine

Comparison: O-(2-Biphenylyl)hydroxylamine is unique due to the presence of the biphenyl group, which imparts specific chemical properties and reactivity. Compared to other hydroxylamines, it may exhibit different reactivity patterns and stability. For example, O-(diphenylphosphinyl)hydroxylamine is known for its use as an electrophilic aminating agent, while hydroxylamine-O-sulfonic acid is used in sulfonation reactions. The biphenyl group in this compound provides a distinct advantage in certain synthetic applications due to its aromatic nature and stability.

Activité Biologique

O-(2-Biphenylyl)hydroxylamine is a compound of significant interest in various fields of research, particularly in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Molecular Formula: C12H13NO

Molecular Weight: 201.24 g/mol

Structure:

- The compound features a biphenyl group attached to a hydroxylamine functional group, which is responsible for its reactivity and biological properties.

This compound acts primarily as an electrophilic aminating agent. It facilitates the formation of various chemical bonds (C-N, N-N, O-N, S-N), which are crucial in biochemical pathways. Its interactions with enzymes and proteins lead to the formation of stable adducts, affecting cellular functions and potentially leading to therapeutic effects or toxicity.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. These properties are attributed to its ability to disrupt microbial cell functions, although specific mechanisms remain under investigation. Studies have shown promising results in vitro against various pathogens, suggesting potential applications in drug development.

Antioxidant Activity

Hydroxylamines, including this compound, are known for their antioxidant properties. They can scavenge free radicals, thereby providing protective effects against oxidative stress. This activity is particularly relevant in the context of diseases associated with oxidative damage.

Case Study: Hydroxylamine Explosions

A notable case study involving hydroxylamines highlights the hazards associated with their handling. In 1999, an explosion at Concept Sciences, Inc. resulted from improper storage and handling of hydroxylamines, leading to fatalities and injuries. This incident underscores the importance of safety protocols when working with reactive compounds like this compound .

Research on Metabolic Pathways

A study published in Nature explored the role of cytochrome P450 enzymes in the metabolism of hydroxylamines. It was found that these enzymes can reduce N-hydroxylamines to their corresponding amines under both aerobic and anaerobic conditions. This metabolic pathway is crucial for understanding the detoxification processes involving this compound and its potential carcinogenicity .

Toxicological Assessments

Toxicological assessments indicate that while this compound has beneficial biological activities, it also poses risks. The compound's reactivity can lead to the formation of toxic metabolites under certain conditions. Evaluating its safety profile through acute and chronic toxicity studies is essential for its potential therapeutic use.

Data Table: Biological Activities Summary

Propriétés

IUPAC Name |

O-(2-phenylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMVFUWEIKAIFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2ON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.